5-氟代靛红

概述

描述

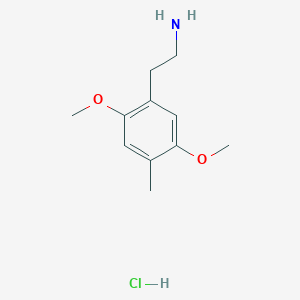

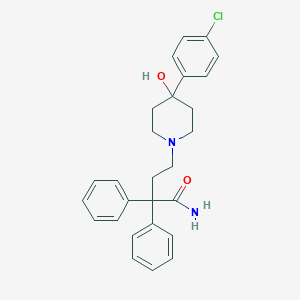

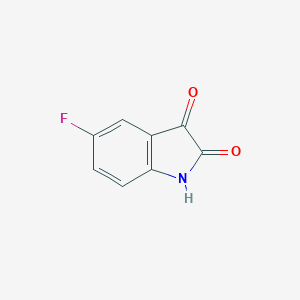

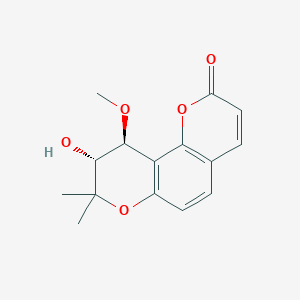

5-氟代靛红: 是一种靛红的氟化衍生物,其特征是在吲哚环的 5 位上存在一个氟原子。 它的化学式为 C8H4FNO2 ,分子量为 165.12 g/mol 。 这种化合物以其深红色而闻名,并用作各种化学合成的结构单元 。 5-氟代靛红已被报道为药物舒尼替尼的前体,舒尼替尼用于治疗肾细胞癌和胃肠道间质瘤 .

科学研究应用

化学: 5-氟代靛红用作合成各种杂环化合物的结构单元。 它也用于制备席夫碱,席夫碱用作配位化学中的配体 .

生物学: 在生物学研究中,5-氟代靛红用作探针来检测活细胞中的过氧亚硝酸盐。 它还参与具有潜在抗病毒和抗菌活性的化合物的合成 .

医学: 5-氟代靛红衍生物已被研究作为潜在的抗癌剂。 该化合物本身是舒尼替尼的前体,舒尼替尼是一种由美国食品药品监督管理局批准用于治疗肾细胞癌和胃肠道间质瘤的药物 .

作用机制

5-氟代靛红及其衍生物的作用机制涉及抑制特定的酶和途径。例如,5-氟代靛红的衍生物舒尼替尼抑制多种受体酪氨酸激酶,包括血管内皮生长因子受体 (VEGFR) 和血小板衍生生长因子受体 (PDGFR)。 这种抑制会破坏血管生成和肿瘤细胞增殖 .

生化分析

Biochemical Properties

5-Fluoroisatin has been used as a reaction-based probe for live-cell detection of peroxynitrite by 19 F magnetic resonance spectroscopy . It has also been used in non-invasive detection of peroxynitrite (ONOO(-)) formation in living lung epithelial cells stimulated with interferon-γ (IFN-γ)

Cellular Effects

It has been used in the synthesis of bis-Schiff bases, via condensation with aromatic primary bis-amines in water suspension medium without using any organic solvent or acid catalyst . This suggests that 5-Fluoroisatin may have potential effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of bis-Schiff bases

Temporal Effects in Laboratory Settings

It has been used in the synthesis of bis-Schiff bases , suggesting that it may have potential long-term effects on cellular function observed in in vitro or in vivo studies.

准备方法

合成路线和反应条件: 5-氟代靛红可以通过几种方法合成。一种常见的方法是用氟化剂(如N-氟苯磺酰亚胺 (NFSI) 或Selectfluor )氟化靛红。 该反应通常在室温下于乙腈等有机溶剂中进行 .

工业生产方法: 在工业环境中,5-氟代靛红的合成可能涉及使用连续流动反应器以确保产品质量和产率的一致性。 反应条件经过优化,以最大程度地减少副产物并最大化 5-氟代靛红的产率 .

化学反应分析

反应类型: 5-氟代靛红会经历各种化学反应,包括:

氧化: 它可以用氧化剂(如间氯过氧苯甲酸 (mCPBA))氧化生成靛红酸酐.

还原: 5-氟代靛红的还原可以产生 5-氟代吲哚啉衍生物。

常见试剂和条件:

氧化: 有机溶剂中的 mCPBA。

还原: 钯催化剂存在下的氢气。

取代: 乙醇等有机溶剂中的伯胺或肼.

主要产物:

靛红酸酐: 来自氧化。

5-氟代吲哚啉: 来自还原的衍生物。

席夫碱: 来自取代反应.

相似化合物的比较

类似化合物:

靛红: 5-氟代靛红的母体化合物,以其广泛的生物活性而闻名。

5-溴代靛红: 另一种具有类似化学性质的靛红的卤代衍生物。

5-氯代靛红: 一种用于类似应用的靛红的氯代衍生物.

独特性: 5-氟代靛红由于存在氟原子而具有独特性,这增强了其化学稳定性和生物活性。 氟原子还改善了化合物的药代动力学性质,使其成为药物开发中宝贵的结构单元 .

属性

IUPAC Name |

5-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKODDAXOSGGARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284821 | |

| Record name | 5-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-69-6 | |

| Record name | 443-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of action of 5-fluoroisatin is still under investigation, research suggests it interacts with various biological targets. For instance, 5-fluoroisatin derivatives have been explored as potential anticancer agents due to their inhibitory activity against indoleamine-2,3-dioxygenase (IDO). [] Furthermore, some derivatives have shown significant inhibitory effects against the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, suggesting potential anti-angiogenic properties. [] More research is needed to fully elucidate the specific interactions and downstream consequences of 5-fluoroisatin with these and other potential targets.

A:

ANone: The provided research papers primarily focus on the synthesis, characterization, and biological evaluation of 5-fluoroisatin and its derivatives. Information regarding its material compatibility, stability under different environmental conditions, or specific applications beyond the biomedical context is limited. Further investigation is needed to assess its suitability for various applications and its performance under diverse conditions.

ANone: The provided research papers do not highlight any inherent catalytic properties of 5-fluoroisatin. Its primary role in these studies is as a building block or scaffold for synthesizing a variety of derivatives with potential biological activities.

ANone: Yes, computational chemistry plays a crucial role in understanding the properties of 5-fluoroisatin. For example:

- Crystal Structure Prediction: Researchers have used computational methods to predict the crystal structures of 5-fluoroisatin and its derivatives. These studies aid in understanding the solid-state behavior and polymorphism of the compound. [, ]

- Molecular Docking: Docking simulations have been performed to evaluate the binding affinity and interactions of 5-fluoroisatin derivatives with various biological targets, such as estrogen receptor alpha (ERα) and VEGFR-2 kinase. [, ]

- Energy Decomposition Analysis: This computational technique has been used to analyze the intermolecular interaction energies within the crystal structures of 5-fluoroisatin, providing insights into its mechanical properties. []

ANone: Modifying the structure of 5-fluoroisatin significantly impacts its biological activity. Numerous studies have focused on synthesizing and evaluating a wide range of derivatives to explore these relationships:

- Substitutions at the 3-position: Introducing various groups at the 3-position of the isatin ring, such as thiosemicarbazones, oximes, and urea derivatives, has led to the identification of compounds with promising antitumor, antibacterial, and antiviral activities. [, , , , , ]

- Mannich Base Formation: Reacting 5-fluoroisatin with formaldehyde and secondary amines yields Mannich bases with altered biological profiles, including enhanced anti-inflammatory and anti-tubercular activities. []

- Metal Complex Formation: Complexes of 5-fluoroisatin Schiff bases with transition metals, such as cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II), have been synthesized and evaluated for their antibacterial activity. [, ]

ANone: While the provided research predominantly focuses on the synthesis and biological evaluation of 5-fluoroisatin derivatives, information regarding the compound's intrinsic stability and specific formulation strategies is limited within these studies.

ANone: The available research primarily centers on the synthesis, structural characterization, and initial biological evaluations of 5-fluoroisatin and its derivatives. Comprehensive data regarding the remaining aspects, such as SHE regulations, detailed pharmacological profiles, in vivo efficacy, toxicity studies, environmental impact, and other specific applications, are not extensively covered within these studies.

ANone: The research on 5-fluoroisatin demonstrates a strong interdisciplinary nature, integrating knowledge from various scientific fields:

- Organic Chemistry: The synthesis of 5-fluoroisatin derivatives relies heavily on organic chemistry principles and techniques. [, , ]

- Medicinal Chemistry: Researchers in medicinal chemistry utilize 5-fluoroisatin as a scaffold to design and develop novel compounds with potential therapeutic applications, particularly in cancer and infectious diseases. [, , , ]

- Computational Chemistry: Computational tools and simulations play a crucial role in predicting the properties, understanding the binding modes, and guiding the design of 5-fluoroisatin derivatives. [, , ]

- Biology and Pharmacology: Biological assays and pharmacological evaluations are essential to assess the activity, efficacy, and potential mechanism of action of 5-fluoroisatin derivatives. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)

![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)